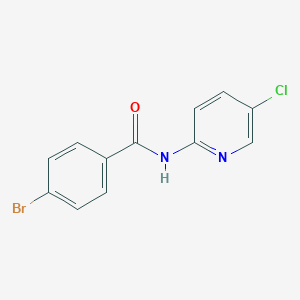

4-Bromo-N-(5-chloro-2-pyridyl)benzamide

Description

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a halogenated benzamide derivative featuring a bromine atom at the para position of the benzoyl ring and a 5-chloro-substituted pyridylamine moiety.

Properties

IUPAC Name |

4-bromo-N-(5-chloropyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClN2O/c13-9-3-1-8(2-4-9)12(17)16-11-6-5-10(14)7-15-11/h1-7H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGMQDMQXJTEGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide can be achieved through a multi-step process involving the reaction of 4-bromobenzoyl chloride with 5-chloro-2-aminopyridine . The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(5-chloro-2-pyridyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, with conditions involving bases such as sodium hydride or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, typically under mild conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products include N-oxides or amines, respectively.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is primarily studied for its potential as a pharmaceutical agent. It has been identified as a candidate for developing drugs targeting specific diseases due to its ability to interact with various biological receptors.

Key Applications:

- Fibroblast Growth Factor Receptor Inhibition: Research indicates that derivatives of this compound can act as inhibitors for fibroblast growth factor receptors (FGFRs), which are implicated in several cancers and developmental disorders .

- Antimicrobial Activity: Compounds similar to this compound have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them potential candidates for new antibiotics .

Biological Studies

The compound serves as a valuable tool in biochemical assays, where it is utilized to study enzyme activity and protein interactions. This application is crucial for understanding the mechanisms of action of various biological pathways.

Research Findings:

- Cholinesterase Inhibition: Some derivatives have demonstrated the ability to inhibit cholinesterase enzymes, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s.

- Antiproliferative Effects: Certain studies have indicated that derivatives exhibit non-toxic antiproliferative effects against cancer cell lines, highlighting their therapeutic potential in oncology .

Material Science

In addition to medicinal applications, this compound is explored in material science for its role in developing novel materials with specific electronic and optical properties.

Applications:

- Polymer Development: The compound can be used as a building block in synthesizing advanced polymers that exhibit unique properties suitable for electronic applications.

- Dyes and Agrochemicals: The structural characteristics of this compound make it suitable for use in synthesizing dyes and agrochemicals, contributing to advancements in agricultural sciences.

Case Studies and Research Findings

A review of existing literature highlights several significant studies involving this compound:

Mechanism of Action

The mechanism of action of 4-Bromo-N-(5-chloro-2-pyridyl)benzamide involves its interaction with molecular targets such as p27kip1, a cyclin-dependent kinase inhibitor. By modulating the activity of p27kip1, the compound can influence cell cycle progression and potentially inhibit the proliferation of cancer cells. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action.

Comparison with Similar Compounds

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)

- Structural Differences : Bromine at the 4-position and fluorine at the 3-position on the benzoyl ring; pyridyl group substituted with a methyl group at the 6-position.

- Synthesis : Prepared via coupling of 4-bromo-3-fluorobenzoic acid with 6-methylpyridin-2-amine (81% yield) .

- Key Data : $ ^1H $ NMR (CDCl$3$): δ 2.45–2.49 (s, 3H, CH$3$), 6.95–8.15 ppm (aromatic protons); GC-MS: m/z 310 (M$^+$) .

N-(5-Bromopyridin-2-yl)-2-chlorobenzamide

- Structural Differences : Chlorine at the 2-position on the benzoyl ring; bromine on the pyridyl ring.

- Key Data : Molecular formula C${12}$H$8$BrClN$_2$O (MW 311.56); CAS 313549-46-1 .

- Comparison : The transposition of halogens (Br on pyridyl vs. benzoyl) alters electronic distribution, which could affect binding interactions in biological targets.

Heterocyclic and Functional Group Modifications

4-Bromo-N-((3-methylbenzo[b]thiophen-2-yl)methyl)benzamide

- Structural Differences : Benzo[b]thiophene substituent replaces the pyridyl group.

- Synthesis : Synthesized via coupling of 4-bromobenzoyl chloride with a thiophene-derived amine (60% yield) .

- Comparison : The sulfur-containing heterocycle may confer distinct redox properties or enhance π-π stacking interactions compared to the pyridyl group .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide

Melting Points and Solubility

- 4-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide : CAS 328253-31-2; coumarin substituent likely enhances fluorescence properties, relevant in probe design .

Data Table: Key Comparative Parameters

Biological Activity

4-Bromo-N-(5-chloro-2-pyridyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHBrClNO

- CAS Number : 300670-29-5

The compound features a bromine atom and a chlorine atom, which are significant for its biological activity.

Research indicates that this compound may act through various mechanisms, including:

- Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit specific kinases, which are crucial in signaling pathways associated with cancer and other diseases .

- Cell Cycle Arrest : Compounds related to this structure have shown the ability to induce cell cycle arrest in cancer cells, particularly at the G2 phase, leading to apoptosis .

Anticancer Activity

Several studies have explored the anticancer potential of benzamide derivatives, including this compound:

- Inhibition of Tumor Growth : In vitro studies demonstrated that compounds similar to this compound inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, showcasing promising IC values .

- Case Study - FGFR1 Inhibition : A derivative of this compound was evaluated for its ability to inhibit FGFR1, resulting in significant apoptosis in cancer cell lines. The compound was found to bind effectively to FGFR1, forming multiple hydrogen bonds which stabilize the interaction .

Other Biological Activities

Research has also indicated potential activities against other biological targets:

- Anti-inflammatory Properties : Similar derivatives have been reported as selective MEK kinase inhibitors, suggesting a role in treating proliferative diseases like psoriasis and restenosis .

- Pesticidal Activity : Some benzamide derivatives have shown larvicidal activities against mosquito larvae, indicating a broader spectrum of biological applications beyond human health .

Table 1: Biological Activity Summary of Related Compounds

| Compound Name | Target | Activity Description | IC (µM) |

|---|---|---|---|

| This compound | FGFR1 | Induces apoptosis in NSCLC cells | 1.36 - 2.31 |

| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NSCLC | Inhibits cell proliferation | 1.25 - 2.14 |

| Benzamide Derivative A | MEK Kinase | Selective inhibitor for proliferative diseases | Not specified |

| Pesticide Benzamide | Mosquito Larvae | Larvicidal activity | Varies |

Table 2: Case Study Results on NSCLC Cell Lines

| Cell Line | IC (µM) | Cell Cycle Phase Arrested |

|---|---|---|

| NCI-H520 | 1.36 ± 0.27 | G2 |

| NCI-H1581 | 1.25 ± 0.23 | G2 |

| NCI-H226 | 2.31 ± 0.41 | G2 |

| NCI-H460 | 2.14 ± 0.36 | G2 |

| NCI-H1703 | 1.85 ± 0.32 | G2 |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-Bromo-N-(5-chloro-2-pyridyl)benzamide?

- Methodological Answer : The synthesis typically involves coupling 5-chloro-2-aminopyridine with 4-bromobenzoyl chloride under basic conditions. Key variables include:

- Temperature : Maintain 0–5°C during initial coupling to minimize side reactions (e.g., hydrolysis of the benzoyl chloride) .

- Solvent : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to enhance reactivity .

- Base : Triethylamine (TEA) or dimethylaminopyridine (DMAP) improves nucleophilic attack by deprotonating the amine .

Post-reaction, purify via silica gel chromatography (hexane/ethyl acetate gradient) to achieve >95% purity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR Spectroscopy : Confirm aromatic proton environments (e.g., pyridyl protons at δ 8.2–8.5 ppm, benzamide protons at δ 7.6–7.9 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 325.96 for C₁₂H₈BrClN₂O) .

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>98% area under the curve) .

Q. What are the common by-products during synthesis, and how can they be mitigated?

- Methodological Answer : By-products include:

- Unreacted benzoyl chloride : Detectable via TLC (Rf ~0.8 in hexane/EtOAc 3:1). Quench excess reagent with ice-cold water and extract with DCM .

- Di-substituted products : Minimize by using a 1:1 molar ratio of amine to benzoyl chloride and slow addition of reagents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Map electron density on the bromine atom (LUMO analysis) to predict sites for nucleophilic attack .

- Simulate transition states for SNAr reactions with amines or thiols, optimizing bond angles and energies using software like Gaussian .

Validate predictions experimentally via kinetic studies (e.g., monitor reaction rates with varying nucleophiles) .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR shifts) across studies?

- Methodological Answer : Contradictions may arise from solvent effects, pH, or impurities. Resolve by:

- Standardizing conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl₃) and report pH for protonation-sensitive peaks .

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon couplings .

- Cross-validate with XRD : If crystalline, single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What strategies optimize multi-step reactions involving this compound (e.g., catalytic cross-coupling)?

- Methodological Answer : For Suzuki-Miyaura coupling (using the bromine site):

- Catalyst system : Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in toluene/ethanol (3:1) at 80°C .

- Protecting groups : Temporarily protect the amide with a tert-butoxycarbonyl (Boc) group to prevent Pd coordination .

Monitor intermediates via LC-MS and optimize reaction time (typically 12–24 hr) to maximize yield .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace Br with CF₃, vary pyridyl positions) and assess bioactivity .

- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Focus on hydrogen bonding (amide group) and hydrophobic contacts (aryl rings) .

- Dose-response assays : Test IC₅₀ values in cell-based assays (e.g., antiproliferative effects in cancer lines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.